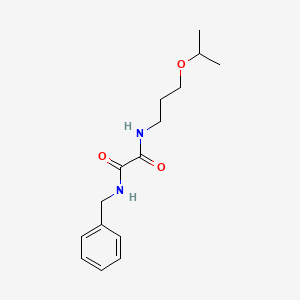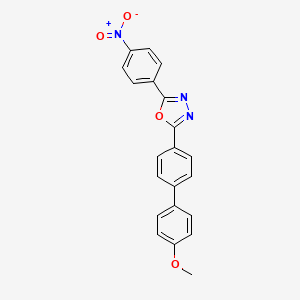
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea, also known as CFTRinh-172, is a small molecule inhibitor that selectively targets cystic fibrosis transmembrane conductance regulator (CFTR) channels. CFTR is a chloride ion channel that plays a crucial role in maintaining salt and water balance in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to cystic fibrosis (CF), a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has emerged as a promising therapeutic agent for CF and other diseases associated with CFTR dysfunction.
Mecanismo De Acción
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea acts as a competitive inhibitor of CFTR channels by binding to the cytoplasmic side of the channel pore. The binding of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea prevents chloride ion transport through the channel, leading to a decrease in CFTR-mediated chloride secretion. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has been shown to be highly selective for CFTR channels, with little or no effect on other ion channels or transporters.
Biochemical and physiological effects
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea can inhibit CFTR-mediated chloride secretion in a dose-dependent manner, with a potency similar to that of other CFTR inhibitors. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has also been shown to reduce inflammation and mucus production in airway epithelial cells. In vivo studies have shown that N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea can improve lung function, reduce inflammation, and enhance bacterial clearance in animal models of CF.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has several advantages as a tool for studying CFTR function and as a potential therapeutic agent for CF. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea is highly selective for CFTR channels and has little or no effect on other ion channels or transporters. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea is also relatively easy to synthesize and has been used in numerous studies as a tool for studying CFTR function. However, N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has some limitations as a therapeutic agent, including its potential for off-target effects and its limited ability to correct CFTR folding defects.
Direcciones Futuras
For research include the development of more potent and selective CFTR inhibitors, the optimization of drug delivery methods, and the investigation of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea in combination with other therapeutic agents. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has also been investigated as a tool for studying CFTR function in various tissues, including the lungs, pancreas, and sweat glands. Future research may focus on the development of new animal models of CF and the investigation of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea in these models.
Métodos De Síntesis
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea was first synthesized by Verkman et al. in 2003 using a multi-step synthetic route. The synthesis involves the reaction of 4-chloro-2-fluoroaniline with 2,4-dichlorobenzaldehyde to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield the final product. The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has since been optimized by several groups, resulting in higher yields and purity.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea can inhibit CFTR-mediated chloride secretion in various cell types, including airway epithelial cells, pancreatic duct cells, and sweat gland cells. In vivo studies using animal models of CF have demonstrated that N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea can improve lung function, reduce inflammation, and enhance bacterial clearance. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has also been investigated for its potential use in other CFTR-related diseases, such as polycystic kidney disease and secretory diarrhea.
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[(2,4-dichlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3FN2O/c15-9-2-1-8(11(17)5-9)7-19-14(21)20-13-4-3-10(16)6-12(13)18/h1-6H,7H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJDRDIIHFSHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4934072.png)

![(1S*,5R*)-6-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4934083.png)
![3-(2-{[2-(2-fluorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4934099.png)
![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4934100.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B4934111.png)
![3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4934120.png)
![4-chloro-N-[(2-chloro-5-nitrobenzoyl)oxy]benzamide](/img/structure/B4934126.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)
![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)

![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)